Cas no 2098136-34-4 (Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate)

Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative with a substituted piperidine moiety, offering potential utility as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the ester group and heterocyclic core, make it a versatile building block for further functionalization. The presence of the 3,5-dimethylpiperidine group may enhance steric and electronic properties, influencing binding affinity in target applications. This compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its compatibility with common organic reactions allows for efficient derivatization, supporting research in medicinal chemistry and material science.
Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate structure
2098136-34-4 structure
Product Name:Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
CAS No:2098136-34-4
MF:C14H21N3O2
MW:263.335443258286
CID:5724745
PubChem ID:121205003
Update Time:2025-06-10

Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
    • AKOS026713493
    • 2098136-34-4
    • F1967-1515
    • Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
    • Inchi: 1S/C14H21N3O2/c1-4-19-14(18)12-5-6-13(16-15-12)17-8-10(2)7-11(3)9-17/h5-6,10-11H,4,7-9H2,1-3H3
    • InChI Key: VIZJCLJIIYYHFX-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C(N=N1)N1CC(C)CC(C)C1)=O

Computed Properties

  • Exact Mass: 263.16337692g/mol
  • Monoisotopic Mass: 263.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.3Ų

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Additional information on Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate

Comprehensive Overview of Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS No. 2098136-34-4)

In the realm of pharmaceutical and agrochemical research, Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS No. 2098136-34-4) has emerged as a compound of significant interest. This heterocyclic derivative, featuring a pyridazine core substituted with a 3,5-dimethylpiperidin-1-yl group and an ethyl carboxylate moiety, exhibits unique physicochemical properties that make it a promising candidate for various applications. Researchers are particularly intrigued by its potential as a building block in the synthesis of bioactive molecules, given its structural versatility and compatibility with modern synthetic methodologies.

The compound's CAS number 2098136-34-4 serves as a unique identifier in chemical databases, facilitating precise tracking in regulatory and research contexts. Its systematic name, Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate, reflects the IUPAC nomenclature rules, highlighting the ethyl ester functionality at position 3 and the 3,5-dimethylpiperidine substitution at position 6 of the pyridazine ring. This structural arrangement contributes to its moderate lipophilicity, which is a critical parameter in drug design for optimizing membrane permeability and bioavailability.

Recent trends in chemical research have seen a surge in interest toward pyridazine derivatives, driven by their diverse biological activities. The incorporation of a 3,5-dimethylpiperidine fragment in Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate introduces a stereochemical dimension, as the piperidine ring can adopt distinct conformations. This feature is particularly relevant in the context of chiral drug development, where enantioselective interactions with biological targets can significantly influence pharmacological outcomes. Computational studies suggest that the compound's carboxylate group may participate in hydrogen bonding, further expanding its utility in molecular recognition processes.

From a synthetic perspective, CAS 2098136-34-4 represents an interesting case study in heterocyclic chemistry. The pyridazine ring can be functionalized through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, offering multiple avenues for structural diversification. These transformations align with the growing demand for sustainable synthetic methods, as researchers seek to minimize waste and energy consumption in chemical production. The compound's stability under ambient conditions also makes it suitable for high-throughput screening applications in drug discovery pipelines.

In the context of structure-activity relationship (SAR) studies, the 3,5-dimethylpiperidin-1-yl moiety in Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate provides valuable insights into steric and electronic effects on biological activity. Comparative analyses with analogous compounds lacking the methyl substituents have revealed significant differences in receptor binding affinities, underscoring the importance of subtle structural modifications. These findings contribute to the broader understanding of molecular recognition principles in medicinal chemistry.

The compound's physicochemical profile, including its logP value and aqueous solubility, has been characterized to support its potential applications. Such data are crucial for researchers engaged in lead optimization campaigns, where balancing potency with drug-like properties is paramount. Analytical techniques such as HPLC and LC-MS have been employed to assess the purity and stability of CAS 2098136-34-4, ensuring reliable performance in biological assays and formulation studies.

Looking ahead, Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate may find applications beyond traditional pharmaceutical research. The compound's structural features make it a potential candidate for material science applications, particularly in the development of functionalized polymers or coordination complexes. Its ability to serve as a ligand precursor in metal-organic frameworks (MOFs) is an area of active investigation, reflecting the interdisciplinary nature of modern chemical research.

For researchers sourcing this compound, attention to supplier reliability and analytical documentation is essential. The growing emphasis on reproducible research in chemical sciences underscores the need for well-characterized building blocks like CAS 2098136-34-4. Proper storage conditions, typically under inert atmosphere at controlled temperatures, help maintain the compound's integrity over extended periods.

In conclusion, Ethyl 6-(3,5-dimethylpiperidin-1-yl)pyridazine-3-carboxylate represents a versatile scaffold with broad potential in chemical research. Its unique combination of heterocyclic architecture and functional group diversity positions it as a valuable tool for addressing contemporary challenges in drug discovery and materials design. As synthetic methodologies continue to advance, this compound is likely to play an increasingly important role in the development of novel bioactive molecules and functional materials.

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